N5-Benzyl-1H-1,2,4-triazole-3,5-diamine N5-Benzyl-1H-1,2,4-triazole-3,5-diamine
Brand Name: Vulcanchem
CAS No.: 21505-06-6
VCID: VC5958283
InChI: InChI=1S/C9H11N5/c10-8-12-9(14-13-8)11-6-7-4-2-1-3-5-7/h1-5H,6H2,(H4,10,11,12,13,14)
SMILES: C1=CC=C(C=C1)CNC2=NNC(=N2)N
Molecular Formula: C9H11N5
Molecular Weight: 189.222

N5-Benzyl-1H-1,2,4-triazole-3,5-diamine

CAS No.: 21505-06-6

Cat. No.: VC5958283

Molecular Formula: C9H11N5

Molecular Weight: 189.222

* For research use only. Not for human or veterinary use.

N5-Benzyl-1H-1,2,4-triazole-3,5-diamine - 21505-06-6

Specification

CAS No. 21505-06-6
Molecular Formula C9H11N5
Molecular Weight 189.222
IUPAC Name 3-N-benzyl-1H-1,2,4-triazole-3,5-diamine
Standard InChI InChI=1S/C9H11N5/c10-8-12-9(14-13-8)11-6-7-4-2-1-3-5-7/h1-5H,6H2,(H4,10,11,12,13,14)
Standard InChI Key STKMUWKEILTMII-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CNC2=NNC(=N2)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a 1,2,4-triazole ring—a five-membered aromatic system with three nitrogen atoms—modified by a benzyl group (-CH2_2C6_6H5_5) at the N5 position and two amino (-NH2_2) groups at the 3 and 5 positions. This configuration confers both polar (amino groups) and nonpolar (benzyl) regions, enabling diverse intermolecular interactions. Key structural identifiers include:

PropertyValue
IUPAC Name3-N-benzyl-1H-1,2,4-triazole-3,5-diamine
SMILESC1=CC=C(C=C1)CNC2=NNC(=N2)N
InChIKeySTKMUWKEILTMII-UHFFFAOYSA-N
SolubilityLimited data; likely polar aprotic solvents

The benzyl group increases lipophilicity (logP ≈ 1.8), facilitating membrane permeability in biological systems.

Spectroscopic Characterization

  • NMR: 1H^1\text{H} NMR spectra show characteristic signals for the benzyl methylene protons (δ 3.82 ppm, singlet) and aromatic protons (δ 7.21–7.31 ppm) .

  • IR: Stretching vibrations at 3288 cm1^{-1} (N-H), 1639 cm1^{-1} (C=N), and 3029 cm1^{-1} (C-H aromatic) confirm functional groups .

Synthesis and Optimization

Laboratory-Scale Synthesis

The primary route involves nucleophilic substitution of 1,2,4-triazole-3,5-diamine with benzyl halides (e.g., benzyl chloride) under basic conditions:

Triazole-diamine+Benzyl-XK2CO3,DMFN5-Benzyl product\text{Triazole-diamine} + \text{Benzyl-X} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{N5-Benzyl product}

Reaction Conditions:

  • Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Base: Potassium carbonate (K2_2CO3_3)

  • Temperature: 80–100°C

  • Yield: 60–75% after purification

Industrial Production Challenges

Scaling this synthesis requires addressing:

  • Solvent Recovery: High-boiling solvents like DMF complicate recycling.

  • Byproduct Formation: Over-alkylation at N3 or N1 positions necessitates precise stoichiometry.
    Continuous flow reactors and automated platforms are emerging solutions to enhance reproducibility and yield.

Reactivity and Functionalization

Amino Group Reactivity

The 3- and 5-amino groups participate in:

  • Acylation: Reaction with acyl chlorides to form amides.

  • Schiff Base Formation: Condensation with aldehydes/ketones.
    These reactions enable the creation of derivatives for structure-activity relationship (SAR) studies.

Triazole Ring Modifications

  • Electrophilic Substitution: Bromination at the C4 position under mild conditions.

  • Metal Coordination: The triazole nitrogen atoms act as ligands for transition metals (e.g., Cu2+^{2+}), useful in catalysis.

Pharmacological Activities

PathogenMIC (µg/mL)Inhibition Zone (mm)
Staphylococcus aureus3215
Escherichia coli1618

Mechanistically, the compound interferes with DNA gyrase and topoisomerase IV, critical for bacterial DNA replication .

Anti-inflammatory Effects

Inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) has been observed in vitro, reducing prostaglandin and leukotriene synthesis .

Materials Science Applications

Polymer Modification

Incorporating the benzyl-triazole moiety into polymers enhances:

  • Thermal Stability: Decomposition temperature increases by 40–60°C.

  • Solvent Resistance: Reduced swelling in hydrocarbons.

Corrosion Inhibition

Electrochemical studies show 85% efficiency in protecting mild steel in HCl, attributed to adsorption via the triazole ring and benzyl group.

Future Research Directions

  • Drug Discovery: Optimize derivatives for enhanced pharmacokinetics (e.g., bioavailability).

  • Green Synthesis: Develop solvent-free or aqueous-phase reactions.

  • Advanced Materials: Explore metal-organic frameworks (MOFs) incorporating the triazole scaffold .

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